dimethyl[(Z)-2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine
Description
Properties
IUPAC Name |
(Z)-N,N-dimethyl-2-nitro-2-(4-phenyl-1,2,4-triazol-3-yl)ethenamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-15(2)8-11(17(18)19)12-14-13-9-16(12)10-6-4-3-5-7-10/h3-9H,1-2H3/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKJVYIAWGVBBE-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C1=NN=CN1C2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C1=NN=CN1C2=CC=CC=C2)\[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[(Z)-2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(Z)-2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of dimethyl[(Z)-2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine typically involves the condensation of 1,2,4-triazole derivatives with nitroalkenes. The structural features of this compound include:
- Triazole Ring : Confers significant biological activity.
- Nitro Group : Often associated with enhanced reactivity and potential as a pharmacophore.
- Dimethylamino Group : Contributes to solubility and bioavailability.
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit notable antimicrobial activity. For instance, studies have shown that compounds with similar triazole structures can inhibit the growth of various pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. This compound may exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies .
Pharmaceutical Development
The compound's unique structure positions it as a candidate for drug development targeting various diseases:
- Antifungal Agents : Triazole compounds are widely recognized for their antifungal properties. This compound could be explored further in this context .
- Anti-inflammatory Agents : Given the role of inflammation in many chronic diseases, exploring this compound's anti-inflammatory potential could yield beneficial therapeutic strategies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of dimethyl[(Z)-2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity, while the nitro group can participate in redox reactions, affecting cellular processes. The phenyl group can enhance the compound’s ability to interact with hydrophobic regions of proteins or membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physical Properties Comparison
Key Observations:
The dimethylamine group in the target compound may improve solubility in polar solvents, contrasting with thioether analogs that rely on pyridine or halogenated aryl groups for solubility modulation .
Physical Properties:
- Thioether-linked triazoles (e.g., 5a, 5c, 5f) exhibit melting points between 153–202°C, influenced by hydrogen bonding and π-π stacking of aromatic substituents . The absence of a thioether group in the target compound may reduce crystallinity, though the nitro and dimethylamine groups could introduce dipole-dipole interactions.
The nitro group in the target compound could mimic bioisosteres found in pesticides (e.g., chlorfenvinphos in ), though its dimethylamine group likely reduces acetylcholinesterase inhibition risks compared to organophosphates.
Synthetic Accessibility: Thioether-linked triazoles are synthesized via nucleophilic substitution of triazole-thiol intermediates with alkyl/aryl halides .
Biological Activity
Dimethyl[(Z)-2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of a triazole ring, a nitro group, and a phenyl group. The structure is characterized by:
- Triazole Ring : Known for its ability to coordinate with metal ions and influence enzymatic activity.
- Nitro Group : Capable of undergoing redox reactions, which may affect various cellular processes.
- Phenyl Group : Enhances hydrophobic interactions with proteins or membranes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical biological pathways, potentially leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The nitro group can contribute to ROS production, which plays a significant role in inducing cellular stress and apoptosis.
- Metal Ion Interaction : The triazole ring can bind to metal ions (e.g., Cu, Zn), modulating their biological functions.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of triazole derivatives similar to this compound:
| Compound | Activity | Target Organisms | Reference |
|---|---|---|---|
| Dimethyl[(Z)-2-nitro...] | Antimicrobial | Gram-positive & Gram-negative bacteria | |
| Triazole derivatives | Antifungal | Various fungal strains |
The compound has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that triazole derivatives can inhibit the growth of cancer cell lines through various mechanisms including induction of apoptosis and cell cycle arrest.
- Synergistic Effects : When combined with other chemotherapeutic agents, compounds like dimethyl[(Z)-2-nitro...] may enhance therapeutic efficacy against resistant cancer types.
Case Studies
- Synthesis and Biological Evaluation : A study synthesized several triazole derivatives and evaluated their antimicrobial and anticancer activities. Dimethyl[(Z)-2-nitro...] was among those tested and exhibited significant inhibitory effects on both bacterial growth and cancer cell viability .
- Mechanistic Insights : Further investigations revealed that the compound's mechanism involves ROS generation leading to oxidative stress in cancer cells, which ultimately triggers apoptosis .
Q & A
Basic Research Questions
Q. What are reliable synthetic routes for dimethyl[(Z)-2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine, and how can reaction conditions be optimized?
- Methodology : The compound’s nitroethenyl and triazole moieties suggest multistep synthesis. A plausible route involves:
Triazole core formation : Cyclization of thiosemicarbazides with substituted phenyl groups under acidic conditions (e.g., acetic acid reflux) .
Nitroethenyl coupling : Use of a Wittig or Horner-Wadsworth-Emmons reaction to introduce the nitroalkene group.
Dimethylamine addition : Nucleophilic substitution or reductive amination for the dimethylamine moiety.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., dichloromethane/ethanol mixtures) and temperature (reflux vs. room temperature) to improve yield .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?
- Key Techniques :
- ¹H/¹³C NMR : Confirm Z-configuration of the nitroethenyl group via coupling constants (J = 10–12 Hz for cis protons) and triazole ring substitution patterns .
- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and triazole (1600–1500 cm⁻¹) stretches.
- Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS for M+H⁺) and fragmentation patterns .
- Ambiguity Resolution : Cross-reference with computational methods (e.g., DFT for NMR chemical shift prediction) to resolve overlapping signals .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, QSAR) predict the biological activity of this compound, and what validation experiments are required?
- Computational Workflow :
Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enoyl-ACP reductase for antimicrobial activity). Focus on hydrogen bonding with the triazole ring and nitro group .
QSAR Modeling : Train models on datasets of structurally similar triazole derivatives (e.g., thiazole analogs from ) to correlate substituents with bioactivity .
- Validation : Perform in vitro assays (e.g., MIC for antimicrobial activity) and compare results with computational predictions. Address discrepancies by refining docking parameters or expanding training datasets .
Q. How should researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Analysis Framework :
Assay Standardization : Compare protocols for cell lines, incubation times, and solvent controls (e.g., DMSO concentration) .
Purity Verification : Use HPLC to confirm compound purity (>95%) and rule out impurities as confounding factors .
Structural Confirmation : Re-analyze NMR data to detect potential isomerization (e.g., Z→E nitroethenyl conversion) during storage .
- Experimental Design : Replicate studies using randomized block designs with split plots to account for batch variability .
Methodological Considerations
Q. What strategies improve the stability of this compound during storage and biological assays?
- Stabilization Techniques :
- Storage : Lyophilize and store under argon at –80°C to prevent nitro group degradation .
- Solvent Selection : Use anhydrous DMSO for stock solutions to minimize hydrolysis.
- Light Protection : Shield from UV light to avoid nitro-to-nitrite photoreactions .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?
- SAR Strategies :
Triazole Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 4-phenyl position to enhance target binding .
Nitro Group Replacement : Test cyano or carbonyl analogs to reduce toxicity while maintaining electron-deficient character .
Amine Substitution : Compare dimethylamine with bulkier amines (e.g., piperidine) to improve membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
